An In-depth Technical Guide to 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride
An In-depth Technical Guide to 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with or considering the use of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride. We will delve into its core chemical structure, plausible synthetic routes, analytical characterization, and its strategic importance as a building block in modern pharmaceutical design. This document moves beyond simple data recitation to provide insights into the causality behind its properties and applications.
Introduction and Strategic Importance
4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride, identified by CAS Number 41248-72-0 , is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with both a hydroxyl and a carboxylic acid group, and at the 1-position with a methyl group.[1] This unique trifunctional arrangement—a tertiary amine, a tertiary alcohol, and a carboxylic acid—makes it a highly valuable and versatile scaffold for chemical synthesis.
The piperidine ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation.[2] The specific combination of functional groups in this molecule offers multiple points for chemical modification, enabling its use in constructing complex molecular architectures and serving as a key intermediate in the synthesis of novel therapeutic agents.[3][4]
Caption: Chemical structure of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride.
Physicochemical and Structural Properties
Understanding the fundamental properties of a molecule is paramount for its effective use in synthesis and formulation. While extensive experimental data for this specific compound is not broadly published, its properties can be reliably inferred from its structure and data from closely related analogues.
| Property | Value / Description | Source / Rationale |
| CAS Number | 41248-72-0 | [1] |
| Molecular Formula | C₇H₁₄ClNO₃ | Derived from structure |
| Molecular Weight | 195.64 g/mol | Calculated |
| IUPAC Name | 4-hydroxy-1-methylpiperidine-4-carboxylic acid;hydrochloride | Standard nomenclature |
| Appearance | Expected to be a white to off-white crystalline solid. | Based on similar hydrochloride salts of amino acids. |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) and insoluble in nonpolar organic solvents. | The hydrochloride salt form and polar functional groups (-OH, -COOH) enhance polarity. |
| pKa | Two pKa values are expected: one for the carboxylic acid (~2-4) and one for the protonated tertiary amine (~9-11). | Inferred from standard values for carboxylic acids and tertiary ammonium ions. |
The piperidine ring exists in a stable chair conformation.[5] The bulky substituents at the C4 position (hydroxyl and carboxyl groups) will influence the conformational equilibrium, though the specific preference (axial vs. equatorial) would require detailed computational or experimental (NMR) analysis.[5]
Synthesis and Mechanistic Insights
A robust and scalable synthesis is crucial for the practical application of any chemical intermediate. A logical and field-proven approach to 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride involves a two-step process starting from the readily available N-methyl-4-piperidone. This pathway leverages the classic cyanohydrin reaction followed by nitrile hydrolysis.
Causality of the Synthetic Strategy: The choice of N-methyl-4-piperidone as a starting material is strategic; it already contains the required N-methylated piperidine core. The challenge lies in introducing the hydroxyl and carboxylic acid groups at the C4 position concurrently. The cyanohydrin route is an ideal solution as it converts the ketone into an α-hydroxy nitrile, which is a direct precursor to an α-hydroxy acid.
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocol: A Self-Validating System
The following protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.
Step 1: Synthesis of 4-cyano-1-methylpiperidin-4-ol (Cyanohydrin Formation)
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Reactor Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
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Reagent Charge: Charge the flask with N-methyl-4-piperidone. Dissolve it in a suitable solvent like water or a water/alcohol mixture.
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Cyanide Addition: Prepare a solution of potassium cyanide (KCN) in water and add it slowly to the stirred ketone solution via the dropping funnel, maintaining the temperature below 10°C.
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Expert Insight: The reaction is exothermic and involves highly toxic cyanide. Slow addition and temperature control are critical for safety and to prevent side reactions. The reaction is a nucleophilic addition of the cyanide ion to the electrophilic carbonyl carbon.
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-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting ketone. The reaction is typically complete within a few hours.
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Work-up & Isolation: Once complete, carefully neutralize any excess cyanide (following established safety protocols). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin intermediate.
Step 2: Hydrolysis of the Nitrile to the Carboxylic Acid Hydrochloride
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Reactor Setup: Place the crude cyanohydrin intermediate from Step 1 into a robust reaction vessel suitable for heating with strong acid.
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Acid Hydrolysis: Add concentrated hydrochloric acid. Heat the mixture to reflux.
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Expert Insight: The hydrolysis of a nitrile to a carboxylic acid under strong acidic conditions is a standard and effective transformation. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide to the carboxylic acid and ammonium ion. The use of HCl serves both as the catalyst for hydrolysis and as the reagent to form the final hydrochloride salt.
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Reaction Monitoring: The reaction can be monitored by IR spectroscopy, watching for the disappearance of the nitrile peak (~2250 cm⁻¹) and the appearance of the carboxylic acid carbonyl peak (~1700 cm⁻¹).
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Isolation and Purification: After the reaction is complete (typically several hours), cool the solution. The product may precipitate upon cooling. If not, concentrate the solution under reduced pressure to remove excess HCl and water. The resulting solid can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product, 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride.
Analytical Characterization and Structural Confirmation
Rigorous analytical chemistry is essential to confirm the identity and purity of the final compound. Each spectroscopic technique provides a unique piece of the structural puzzle.
Caption: Workflow for analytical characterization.
| Technique | Expected Observations & Interpretation |
| ¹H NMR | N-CH₃: A singlet around 2.5-3.0 ppm. Piperidine Protons (CH₂): Complex multiplets between 2.0-3.5 ppm due to the chair conformation and coupling. OH & COOH Protons: Two broad, exchangeable singlets (with D₂O). Their chemical shifts can vary widely depending on concentration and solvent. |
| ¹³C NMR | C=O (Carboxyl): A signal in the 170-180 ppm region. C4 (Quaternary Carbon): A signal around 70-80 ppm, attached to -OH and -COOH. Piperidine Carbons (adjacent to N): Signals around 50-60 ppm. N-CH₃: A signal around 40-45 ppm. |
| IR Spectroscopy | O-H (Carboxylic Acid): A very broad absorption from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer.[6] O-H (Alcohol): A sharper, medium-intensity peak around 3300-3500 cm⁻¹. C=O (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.[7] |
| Mass Spec. (ESI+) | The molecular ion for the free base (C₇H₁₃NO₃) would be observed at m/z = 159.08. Fragmentation may include loss of H₂O (m/z = 141) and loss of COOH (m/z = 114). |
Safety, Handling, and Storage
As a research chemical, 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride requires careful handling. Safety protocols should be established based on data from structurally related compounds.
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Hazard Identification: Based on analogues, this compound is likely to be classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[8][9][10]
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Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Avoid creating dust.[8]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][10] It is advisable to store under an inert atmosphere (e.g., argon or nitrogen) as piperidine derivatives can be sensitive to air and moisture.[8]
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First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[8] If inhaled, move to fresh air.[8]
Conclusion
4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride represents more than just a chemical formula; it is a strategically designed molecular tool. Its synthesis is achievable through well-understood chemical transformations, and its structure can be unequivocally confirmed with standard analytical techniques. For the medicinal chemist and drug developer, this compound offers a rigid scaffold with orthogonal functional groups, providing a powerful starting point for the exploration of new chemical space and the development of next-generation therapeutics.
References
-
PubChem. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). 4-Piperidinol, 1-methyl-. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 4-Hydroxy-1-methylpiperidine. American Chemical Society. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2022, August 8). NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives. Retrieved January 25, 2026, from [Link]
-
PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved January 25, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Hydroxy-N-methylpiperidine (CAS 106-52-5). Retrieved January 25, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 24). Spectroscopy of Carboxylic Acid Derivatives. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved January 25, 2026, from [Link]
-
DTIC. (2004, June 4). Piperidine Synthesis. Defense Technical Information Center. Retrieved January 25, 2026, from [Link]
-
Chemguide. (n.d.). Interpreting an infra-red spectrum. Retrieved January 25, 2026, from [Link]
Sources
- 1. 4-Hydroxy-1-methyl-4-piperidinecarboxylic acid hydrochloride | 41248-72-0 [chemicalbook.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
